molecular formula C18H30N4OS B2661912 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1421461-82-6

4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Katalognummer: B2661912
CAS-Nummer: 1421461-82-6
Molekulargewicht: 350.53
InChI-Schlüssel: NWMDGMNULMIHBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine-1-carboxamide core with two distinct substituents:

  • Substituent 1: A (2,4-dimethylpiperazin-1-yl)methyl group, which introduces steric bulk and basicity due to the dimethylpiperazine moiety.

The molecular weight is estimated at ~433 g/mol (based on formula C20H31N5OS), and its structure suggests balanced lipophilicity and solubility, critical for pharmacokinetic optimization .

Eigenschaften

IUPAC Name

4-[(2,4-dimethylpiperazin-1-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-15-13-20(2)9-10-22(15)14-16-5-7-21(8-6-16)18(23)19-12-17-4-3-11-24-17/h3-4,11,15-16H,5-10,12-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMDGMNULMIHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where 2,4-dimethylpiperazine reacts with a suitable electrophile.

    Attachment of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Final Assembly: The final compound is assembled by coupling the piperidine and piperazine intermediates with the thiophene moiety under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine or piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exhibit potential as anticancer agents. Studies have focused on their ability to inhibit specific tumor growth pathways. For instance, derivatives of piperidine have been shown to act as inhibitors of the HDM2-p53 interaction, which is crucial in cancer progression. The compound's structural features may enhance its binding affinity to target proteins involved in cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A study involving piperidine derivatives demonstrated promising results against various bacterial strains and fungi. The synthesized compounds were tested against pathogens like Xanthomonas axonopodis and Fusarium solani, showing significant antimicrobial activity .

Neurological Applications

Piperidine derivatives are frequently investigated for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Compounds with similar structures have been studied for their potential as modulators of the kappa-opioid receptor, which plays a role in pain modulation and mood regulation . This suggests that 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide could be explored further for neurological applications.

HIV Research

Recent advancements in HIV research have highlighted the potential of piperidine derivatives as non-nucleoside reverse transcriptase inhibitors. Compounds that share structural similarities with the target compound have shown improved activity against wild-type HIV strains, indicating a pathway for therapeutic development against HIV/AIDS .

Data Tables

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibition of HDM2-p53 interaction; potential tumor regression
Antimicrobial PropertiesEffective against bacterial and fungal pathogens
Neurological ApplicationsModulation of kappa-opioid receptors; potential for neurodegenerative therapies
HIV ResearchNon-nucleoside reverse transcriptase inhibitor activity

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives designed to inhibit the HDM2-p53 interaction. The results indicated that modifications to the piperidine core significantly enhanced binding affinity and anticancer activity in xenograft models .

Case Study 2: Antimicrobial Screening

In another research effort, a series of piperidine derivatives were synthesized and evaluated for antimicrobial properties against various pathogens affecting tomato plants. The study demonstrated that specific substitutions on the piperidine ring led to enhanced efficacy against both bacterial and fungal strains .

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine and piperazine rings are known to interact with various biological targets, potentially modulating their activity. The thiophene ring could contribute to binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Literature

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name/ID Core Structure Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Features
Target Compound Piperidine-1-carboxamide (2,4-Dimethylpiperazin-1-yl)methyl Thiophen-2-ylmethyl ~433 Thiophene for π-interactions; dimethylpiperazine for solubility
(Compound 52) Piperidine-1-carboxamide 4-Bromo-1,3-benzodiazol-2-one 4-(Dimethylamino)phenyl 471.09 Brominated benzodiazole for halogen bonding; dimethylaminophenyl for basicity
(Compound 5) Piperidine-1-carboxamide 2-Aminoethyl 2-Methylphenyl ~309 Aminoethyl for hydrogen bonding; methylphenyl for hydrophobicity
(MK22) Piperazine-propanone Thiophen-2-ylthio 4-(Trifluoromethyl)phenyl Not reported Thioether linkage; trifluoromethyl for electron-withdrawing effects
Piperidine-1-carboxamide 2-Ethoxybenzenesulfonamido 2-Methoxyphenyl 447.55 Sulfonamido for polarity; methoxyphenyl for lipophilicity

Key Structural and Functional Differences

Substituent 1
  • Target Compound: The (2,4-dimethylpiperazin-1-yl)methyl group enhances solubility via basic nitrogen atoms, which may improve blood-brain barrier penetration compared to non-polar groups like benzodiazole () .
  • : Sulfonamido groups increase polarity, which may limit membrane permeability relative to the target compound .
Substituent 2
  • Thiophen-2-ylmethyl vs. Aryl Groups : The thiophene ring in the target compound offers sulfur-mediated interactions (e.g., with cysteine residues) and aromatic stacking, contrasting with fluorinated phenyls () or methoxyphenyls (), which rely on halogen or methoxy interactions .
  • (MK22) : The thiophen-2-ylthio group introduces a sulfur atom in a different position, altering electronic properties and binding kinetics compared to the thiophen-2-ylmethyl group .

Biologische Aktivität

The compound 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a dimethylpiperazine and thiophene moieties, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

C15H22N4S\text{C}_{15}\text{H}_{22}\text{N}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptors : It may act on neurotransmitter receptors, influencing central nervous system functions.
  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways could be a mechanism for therapeutic effects.

Pharmacological Targets

Recent studies utilizing computer-aided drug design have predicted that piperidine derivatives like this compound can interact with several pharmacological targets:

Target TypeExample TargetsPredicted Activity
EnzymesKinases, phosphatasesInhibition
ReceptorsDopamine receptorsAntagonism
Ion ChannelsVoltage-gated sodium channelsModulation

Biological Activity Data

Research has shown that piperidine derivatives exhibit a wide range of biological activities. A study by Khaiitova et al. (2023) highlighted the potential of modified piperidine derivatives to affect various enzymes and receptors, suggesting applications in treating cancer and central nervous system disorders .

Case Study: Antimicrobial Activity

A specific investigation into the antimicrobial properties of similar piperidine compounds revealed promising results against Mycobacterium tuberculosis. The analogs demonstrated significant inhibitory concentrations, with IC50 values ranging from 13 μM to 22 μM . This suggests that the compound may possess similar antimicrobial properties.

Research Findings

In silico studies have been pivotal in predicting the biological activity of piperidine derivatives. For instance, computational models indicate that the presence of the thiophene group enhances binding affinity to target proteins, potentially increasing the efficacy of the compound .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of M. tuberculosis
CNS EffectsPotential modulation of receptors
Enzyme InhibitionVarious metabolic pathways

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for piperidine-carboxamide derivatives, and how can they be optimized for reproducibility?

  • Methodological Answer : The synthesis of piperidine-carboxamide derivatives typically involves coupling a piperidine precursor with an isocyanate or carbamoyl chloride under basic conditions. For example, general procedure A (used in and ) involves reacting a piperidine-benzimidazolone intermediate with substituted phenyl isocyanates in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate), solvent purity, and reaction time (12–24 hours). Yields vary based on steric and electronic effects of substituents; electron-withdrawing groups (e.g., nitro in ) reduce yields (68%) compared to electron-neutral substituents (85–90%) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H-NMR in DMSO-d₆ resolves piperidine and thiophene protons (δ 1.70–4.42 ppm for piperidine; δ 6.85–7.55 ppm for aromatic groups). HRMS confirms molecular ion peaks (e.g., [M]⁺ at m/z 404.0807 in ). Discrepancies between calculated and observed values (>0.01%) warrant re-evaluation of purification steps (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Radioligand binding assays using membrane preparations (e.g., rat brain membranes for receptor targets like CB1 or CGRP) are standard. Competitive displacement studies with tritiated ligands (e.g., [³H]CP55940 in ) quantify binding affinity (Kᵢ). For enzyme inhibition, fluorescence-based assays (e.g., fluorogenic substrates for proteases) at varying compound concentrations (0.1–100 µM) can determine IC₅₀ values. Ensure controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of receptor selectivity?

  • Methodological Answer : SAR requires systematic substitution at key positions (e.g., piperazine methyl groups, thiophene substituents). For example, replacing 2,4-dimethylpiperazine with bulkier groups (e.g., 4-(4-fluorophenyl)piperazine in ) may enhance selectivity for G-protein-coupled receptors (GPCRs). Parallel synthesis of analogues (e.g., 10–20 variants) followed by hierarchical clustering of Kᵢ values identifies critical steric/electronic parameters. Molecular docking (e.g., AutoDock Vina) validates hypothesized binding modes .

Q. What computational approaches resolve discrepancies in molecular docking predictions?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR models (as in ) integrate steric/electrostatic fields with bioactivity data. Use a training set of ≥30 analogues with measured Kᵢ values. Cross-validation (leave-one-out) assesses model robustness (q² > 0.5). For docking conflicts, molecular dynamics simulations (50–100 ns in explicit solvent) refine binding poses by accounting for protein flexibility .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases) resolves racemic mixtures. achieved >98% enantiomeric excess (ee) using chiral amines (e.g., (S)-1,2,3,4-tetrahydronaphthalen-1-yl). Alternatively, asymmetric synthesis with chiral catalysts (e.g., BINOL-derived phosphoric acids) directly yields enantiopure intermediates. Monitor ee via circular dichroism (CD) spectroscopy .

Q. What in vivo models assess pharmacokinetics and efficacy for migraine-related targets?

  • Methodological Answer : Rabbit intranasal bioavailability models ( ) measure Cₘₐₓ and AUC via LC-MS/MS plasma analysis. For migraine efficacy, electrical stimulation of the trigeminal ganglion in rodents quantifies plasma protein extravasation (PPE) inhibition. Dose-response studies (0.1–10 mg/kg) identify ED₅₀ values. Ensure compliance with ARRIVE guidelines for ethical reporting .

Q. How can solubility challenges be addressed in preclinical development?

  • Methodological Answer : Salt formation (e.g., oxalate in ) or co-solvency (e.g., PEG-400/water) improves aqueous solubility. achieved >10 mg/mL solubility via zwitterionic modifications. Physicochemical profiling (LogP via shake-flask method, pKa via potentiometry) guides formulation. Nanocrystal dispersion (e.g., wet milling) enhances dissolution rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting synthetic yields in structurally similar compounds?

  • Methodological Answer : Discrepancies (e.g., 85% yield for 4-chlorophenyl vs. 68% for 4-nitrophenyl in and ) arise from electronic effects. Nitro groups increase steric hindrance and reduce nucleophilicity. Mitigate this via microwave-assisted synthesis (20% higher yields at 100°C for 30 minutes) or pre-activation of the isocyanate with Lewis acids (e.g., ZnCl₂). DFT calculations (e.g., Gaussian 16) model transition-state energies to rationalize yield trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.